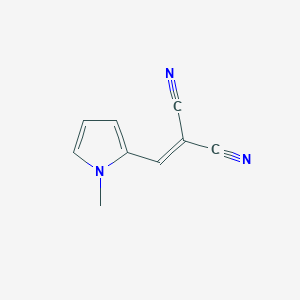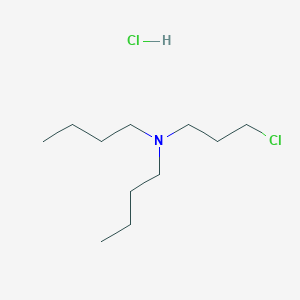
N-Butyl-N-(3-Chlorpropyl)butan-1-amin-Hydrochlorid
Übersicht
Beschreibung
“N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H24ClN.HCl and a molecular weight of 242.229 . It is used as a reagent in the production of dronedarone hydrochloride, an antiarrhythmia drug .
Molecular Structure Analysis
The molecular structure of “N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride” consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride” include a density of 0.9±0.1 g/cm3, a boiling point of 253.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 61.6±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 228.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Antiarrhythmika
N-Butyl-N-(3-Chlorpropyl)butan-1-amin-Hydrochlorid: wird bei der Synthese von Dronedarone verwendet, einem Antiarrhythmikum, das dazu dient, bei Personen mit Vorhofflimmern einen normalen Herzrhythmus aufrechtzuerhalten . Die Verbindung dient als wichtiges Zwischenprodukt bei der Bildung der Struktur von Dronedarone und zeigt damit ihre Bedeutung in der pharmazeutischen Chemie.
Grüne Chemie
Als Teil der Bewegung hin zu umweltfreundlichen chemischen Prozessen könnte diese Verbindung eine Rolle bei der Entwicklung tiefer eutektischer Lösungsmittel (DESs) spielen. Diese Lösungsmittel werden wegen ihres Potenzials in (Bio)Medizin, insbesondere als Wirkstoffverstärker und antimikrobielle Mittel, untersucht .
Nanotechnologie
This compound: könnte an der Synthese von Nanopartikeln beteiligt sein, die ein breites Anwendungsspektrum haben, darunter die Wirkstoffabgabe, die Krebstherapie und die Biosensorik .
Wirkmechanismus
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride acts as a ligand in binding studies, meaning that it binds to biological molecules such as proteins. When N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride binds to a protein, it can alter the structure and function of the protein, and can also affect the activity of the protein. N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride can also act as a catalyst in chemical reactions, helping to speed up the reaction rate.
Biochemical and Physiological Effects
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has been studied for its effects on proteins and enzymes. It has been found to affect the activity of enzymes, and to alter the structure and function of proteins. In addition, N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has been found to bind to proteins and small molecules, and to affect their interactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is an effective reagent for a variety of lab experiments. It is relatively easy to synthesize, and yields a pure sample of the compound. In addition, N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is stable and can be stored for long periods of time. However, it is important to note that N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. These include further studies of its effects on proteins and enzymes, as well as studies of its potential to act as a catalyst in chemical reactions. Additionally, further studies of its ability to bind to small molecules and proteins could be conducted. Other potential future directions include studies of its potential applications in drug development, as well as studies of its potential to act as a reagent in biochemical experiments.
Synthesemethoden
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride can be synthesized by reacting 3-chloropropyl bromide with N-butyl amine in an aqueous solution of hydrochloric acid. This reaction takes place at room temperature, and the resulting product is a white crystalline solid. This method of synthesis is relatively simple and straightforward, and yields a pure sample of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRECHSOADBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626717 | |
| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115555-77-6 | |
| Record name | 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115555-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dibutylamino-3-chloropropane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
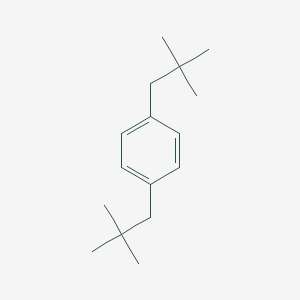
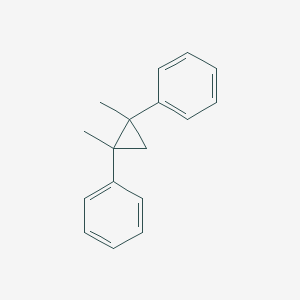

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
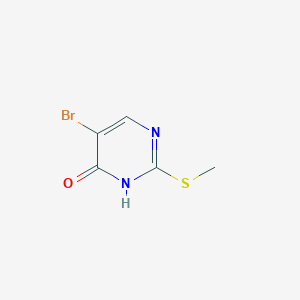
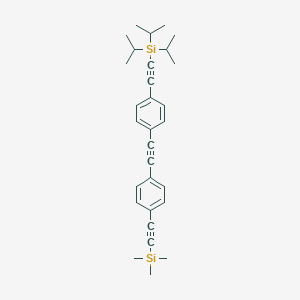

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
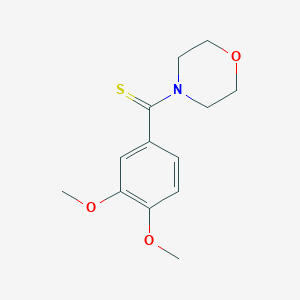

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
